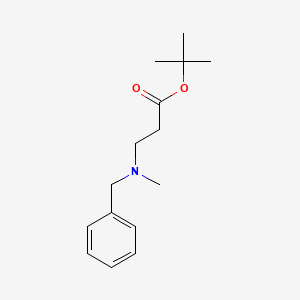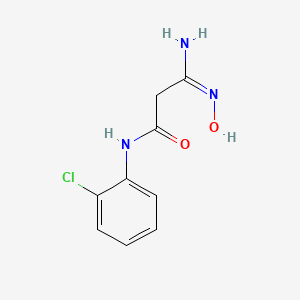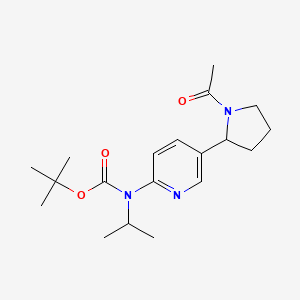
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetylpyrrolidinyl group, a pyridinyl group, and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-(1-acetylpyrrolidin-2-yl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C19H29N3O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)22(18(24)25-19(4,5)6)17-10-9-15(12-20-17)16-8-7-11-21(16)14(3)23/h9-10,12-13,16H,7-8,11H2,1-6H3 |
Clé InChI |
BVHILDGOIYVLCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)




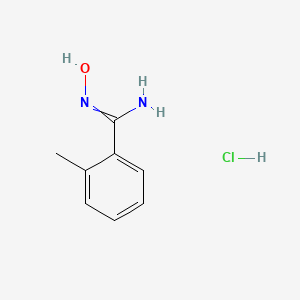
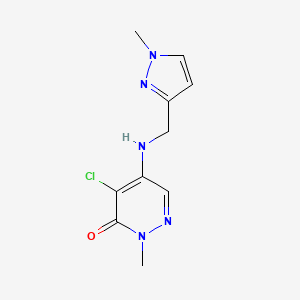
![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)

